molecular formula C19H22FN3O3S2 B2938714 ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923441-23-0

ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2938714
CAS No.: 923441-23-0
M. Wt: 423.52
InChI Key: OEGROQCHSVXOEZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3S2 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of novel pyrido and thiazolo derivatives, utilizing ethyl esters as starting materials. These syntheses typically involve cyclization reactions and aim to explore the chemical space around these scaffolds for potential biological activity. For instance, the synthesis of new pyridothienopyrimidines and related heterocycles from ethyl amino esters suggests a broad interest in these cores for further chemical modification and study (El-Kashef et al., 2010).

Antimicrobial Activity

Several studies have synthesized compounds for evaluation against various microbial strains, showcasing the antimicrobial potential of thiazolo and pyridine derivatives. This includes research on novel polynuclear pyrido and thiazolo triazolo quinazolines, highlighting their synthesis and subsequent screening for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Tuberculostatic Activity

Compounds structurally related to the queried chemical have been synthesized and evaluated for their tuberculostatic activity, indicating the potential utility of these molecules in treating tuberculosis. This demonstrates the relevance of such compounds in developing new therapeutic agents (Titova et al., 2019).

Inhibitors of Biological Targets

Research into thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis Gyrase B suggests a potential application in targeting bacterial enzymes. This indicates the utility of structurally related compounds in the design of enzyme inhibitors for therapeutic purposes (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGROQCHSVXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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